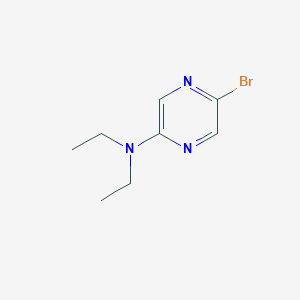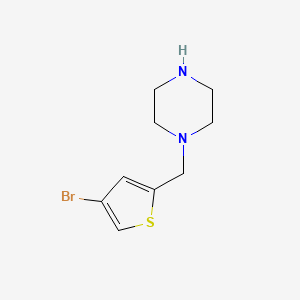
1-((4-Bromothiophen-2-yl)methyl)piperazine
説明
“1-((4-Bromothiophen-2-yl)methyl)piperazine” is a chemical compound with the CAS Number: 1177272-46-6 . It belongs to the family of piperazine derivatives.
Molecular Structure Analysis
The molecular weight of “1-((4-Bromothiophen-2-yl)methyl)piperazine” is 261.19 . The IUPAC name is 1-[(4-bromo-2-thienyl)methyl]piperazine . The InChI code is 1S/C9H13BrN2S/c10-8-5-9(13-7-8)6-12-3-1-11-2-4-12/h5,7,11H,1-4,6H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 261.19 . The storage temperature is room temperature .科学的研究の応用
Synthesis and Antimicrobial Activities
Research has focused on the synthesis of novel compounds for antimicrobial applications, such as the development of 1,2,4-triazole derivatives, including those incorporating piperazine moieties. These compounds have been evaluated for their potential to combat microbial infections, with some demonstrating good to moderate activities against test microorganisms (Bektaş et al., 2007).
Antitumor Activity
Piperazine derivatives have been studied for their potential antitumor effects. For instance, a series of 1,2,4-triazine derivatives bearing piperazine amide moiety were synthesized and shown to exhibit promising antiproliferative effects against breast cancer cells (Yurttaş et al., 2014).
Synthesis of Pharmacological Intermediates
Research into the synthesis of piperazine derivatives often targets the production of key intermediates for further pharmaceutical development. For example, studies have described methods for synthesizing piperazine intermediates, focusing on optimizing yields and developing efficient production techniques for compounds with potential therapeutic applications (Li Ning-wei, 2006).
Development of Diagnostic and Therapeutic Agents
Some piperazine derivatives are investigated for their suitability as diagnostic tools or therapeutic agents. For instance, analogues of σ receptor ligands with added polar functionality and reduced lipophilicity have been designed for potential use as positron emission tomography (PET) radiotracers, highlighting the role of piperazine compounds in developing diagnostic and therapeutic options for oncology (Abate et al., 2011).
Antibacterial Activity
The antibacterial potential of piperazine-linked compounds has also been a significant focus, with some derivatives showing promising activity against resistant bacterial strains. This research underlines the importance of piperazine structures in the development of new antibacterial agents capable of addressing the challenge of drug resistance (Foroumadi et al., 2005).
特性
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2S/c10-8-5-9(13-7-8)6-12-3-1-11-2-4-12/h5,7,11H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJXRDRIUQICIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672514 | |
| Record name | 1-[(4-Bromothiophen-2-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1177272-46-6 | |
| Record name | 1-[(4-Bromothiophen-2-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1501258.png)
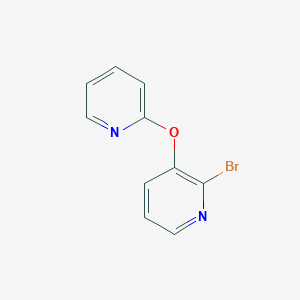


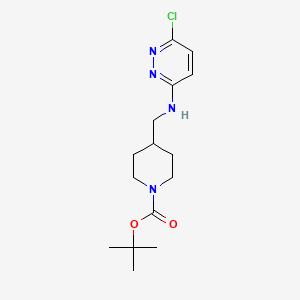
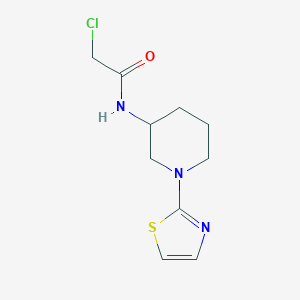
![[1-(6-Chloro-pyridazin-3-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1501267.png)
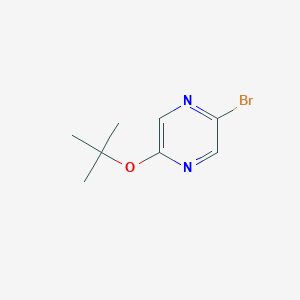
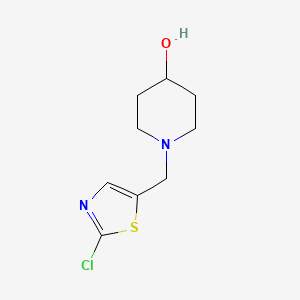
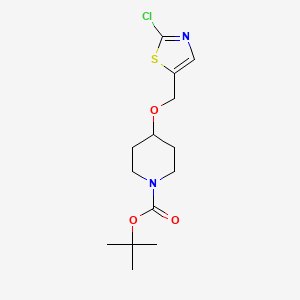

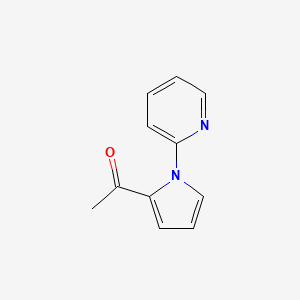
![3-[(6-Chloro-pyridazin-3-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1501281.png)
